
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methylpentyl chain, and a phenylpropan-2-yl carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenylpropan-2-yl hydroperoxide with a suitable carbamate precursor under controlled conditions . The reaction typically requires a catalyst, such as iron porphyrin complexes, to facilitate the cleavage of the O–O bond in the hydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like iron porphyrin complexes . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and photoinitiator in polymer crosslinking.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of UV curable resins and coatings.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate involves its interaction with molecular targets and pathways. The compound may exert its effects through the cleavage of the O–O bond in hydroperoxides, facilitated by catalysts like iron porphyrin complexes . This cleavage can lead to the formation of reactive intermediates that interact with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a similar phenylpropanone structure.
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxymethyl and phenyl structure.
Uniqueness
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
25384-40-1 |
|---|---|
Molekularformel |
C18H29NO3 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-2-methylpentyl] N-methyl-N-(1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C18H29NO3/c1-5-11-18(3,13-20)14-22-17(21)19(4)15(2)12-16-9-7-6-8-10-16/h6-10,15,20H,5,11-14H2,1-4H3 |
InChI-Schlüssel |
KRSJNPQCDCZRDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CO)COC(=O)N(C)C(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



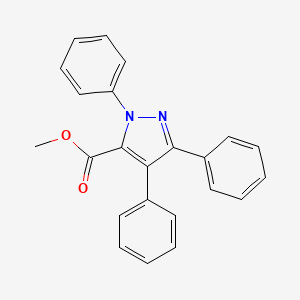
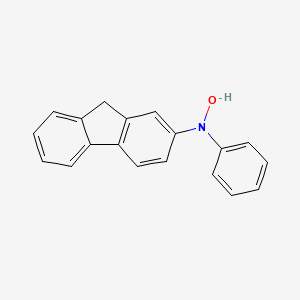
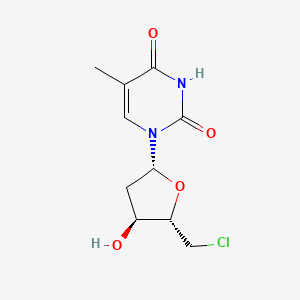

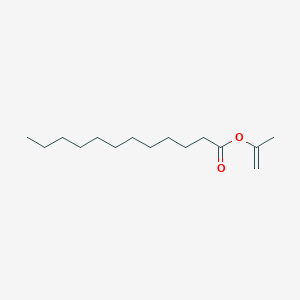
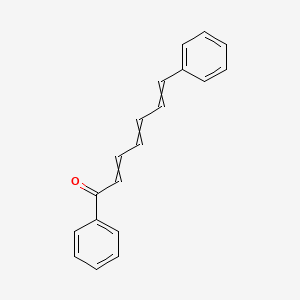

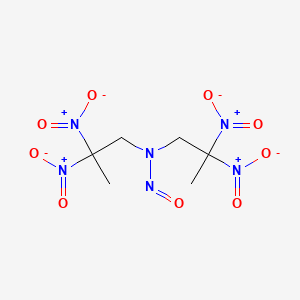


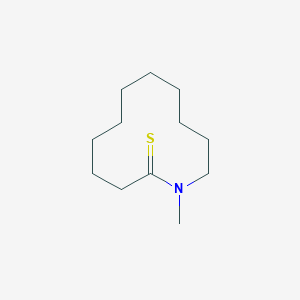
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

